3-Chloro-1-methanesulfonylpiperidine
Description
Reactions Involving the C-3 Chlorosubstituent
The chlorine atom at the C-3 position, being a good leaving group, is the primary site for reactions that functionalize the piperidine ring. These transformations include nucleophilic substitution, elimination, and cross-coupling reactions.
Nucleophilic substitution reactions at the C-3 position of this compound involve the displacement of the chloride ion by a nucleophile. The reaction generally proceeds via an SN2 mechanism, which would lead to an inversion of stereochemistry at the C-3 carbon. The electron-withdrawing nature of the methanesulfonyl group can influence the reactivity of the C-Cl bond towards nucleophilic attack.
A variety of nucleophiles can be employed in these reactions, leading to a diverse array of 3-substituted piperidine derivatives. Common nucleophiles include amines, thiols, and alcohols.
With Amines: Primary and secondary amines can react with this compound to form the corresponding 3-amino-1-methanesulfonylpiperidine derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated.
With Thiols: Thiolates, generated from thiols and a base, are potent nucleophiles that can displace the chloride to form 3-thioether derivatives of 1-methanesulfonylpiperidine (B1361849).
With Alcohols: Alkoxides, derived from alcohols, can also serve as nucleophiles, although they are generally less reactive than amines or thiolates. The reaction would yield 3-alkoxy-1-methanesulfonylpiperidine ethers.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagent/Conditions | Product |
|---|---|---|
| Primary/Secondary Amine | Base (e.g., K2CO3), Solvent (e.g., DMF) | 3-Amino-1-methanesulfonylpiperidine |
| Thiol | Base (e.g., NaH), Solvent (e.g., THF) | 3-(Alkyl/Aryl)thio-1-methanesulfonylpiperidine |
| Alcohol | Strong Base (e.g., NaH), Solvent (e.g., THF) | 3-Alkoxy-1-methanesulfonylpiperidine |
Treatment of this compound with a strong, non-nucleophilic base can induce an elimination reaction, leading to the formation of 1-methanesulfonyl-1,2,3,4-tetrahydropyridine or 1-methanesulfonyl-1,2,5,6-tetrahydropyridine. The regioselectivity of the elimination (Zaitsev vs. Hofmann product) is dependent on the steric bulk of the base and the stereochemistry of the starting material. For an E2 elimination to occur, an anti-periplanar arrangement of a β-hydrogen and the chlorine leaving group is required.
Table 2: Factors Influencing Elimination Reactions
| Factor | Condition | Predominant Product |
|---|---|---|
| Base | Sterically hindered (e.g., potassium tert-butoxide) | Hofmann (less substituted alkene) |
| Base | Non-hindered (e.g., sodium ethoxide) | Zaitsev (more substituted alkene) |
| Stereochemistry | Axial chlorine and axial β-hydrogen | E2 elimination favored |
The carbon-chlorine bond at the C-3 position can participate in palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov
Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron reagent in the presence of a palladium catalyst and a base. This would lead to the formation of 3-aryl or 3-vinyl-1-methanesulfonylpiperidine derivatives.
Stille Coupling: In a Stille coupling, an organotin reagent is used as the coupling partner with the chloro-substituted piperidine, catalyzed by a palladium complex.
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling this compound with an amine in the presence of a palladium catalyst and a strong base. This provides an alternative route to 3-amino-1-methanesulfonylpiperidine derivatives.
Table 3: Overview of Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki Coupling | Organoboron reagent | Pd catalyst, Base | 3-Aryl/Vinyl-1-methanesulfonylpiperidine |
| Stille Coupling | Organotin reagent | Pd catalyst | 3-Aryl/Vinyl/Alkyl-1-methanesulfonylpiperidine |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | 3-Amino-1-methanesulfonylpiperidine |
Reactivity of the Sulfonamide Moiety
The methanesulfonyl group is a robust protecting group for the piperidine nitrogen. It is generally stable to a wide range of reaction conditions, yet it can be cleaved under specific circumstances. The sulfur atom of the sulfonamide is also a potential site for chemical reactions.
The sulfur atom in the methanesulfonyl group is in a high oxidation state (+6) and is electrophilic. While generally unreactive, under forcing conditions, nucleophilic attack at the sulfur atom could potentially occur, leading to the cleavage of the sulfur-nitrogen bond. However, such reactions are not common for N-methanesulfonyl derivatives.
Removal of the methanesulfonyl group to liberate the free piperidine is a key transformation. The stability of the sulfonamide bond makes this deprotection challenging, often requiring harsh reaction conditions. Several methods have been developed for the cleavage of sulfonamides, although their applicability to this compound would need to be evaluated considering the potential for side reactions at the C-Cl bond. Common deprotection strategies include:
Reductive Cleavage: Reagents such as sodium in liquid ammonia (B1221849) or samarium(II) iodide can effect the reductive cleavage of the N-S bond.
Acidic Hydrolysis: Strong acids at elevated temperatures can hydrolyze the sulfonamide, but these conditions may not be compatible with other functional groups.
Nucleophilic Cleavage: Certain nucleophiles, particularly thiols under basic conditions, have been reported to cleave sulfonamides. nih.gov
The choice of deprotection method would be critical to avoid unwanted reactions at the C-3 position.
Table 4: Common Methods for Methanesulfonyl Group Cleavage
| Method | Reagents | General Conditions |
|---|---|---|
| Reductive Cleavage | Sodium in liquid ammonia | Low temperature |
| Reductive Cleavage | Samarium(II) iodide | Room temperature |
| Acidic Hydrolysis | Concentrated HBr or HI | High temperature |
| Nucleophilic Cleavage | Thiophenol, K2CO3 | High temperature |
Transformations of the Piperidine Ring System
The N-methanesulfonylpiperidine scaffold is a versatile template for a variety of chemical modifications, allowing for the exploration of chemical space around this core structure.
While the chloro group at the C-3 position is a primary site for nucleophilic substitution, other positions on the piperidine ring can also be functionalized. Direct C-H functionalization presents a modern approach to introduce substituents at various positions. The site-selectivity of these reactions is often controlled by the choice of catalyst and the nature of the protecting group on the nitrogen. For N-protected piperidines, C-H functionalization is electronically favored at the C-2 position due to the stabilizing effect of the nitrogen atom on any positive charge buildup during the reaction mechanism. Conversely, the C-3 position is deactivated by the inductive effect of the nitrogen. nih.govresearchgate.net
Strategies for functionalizing the piperidine ring include:
C-2 Functionalization: Rhodium-catalyzed C-H insertion reactions can introduce arylacetate groups at the C-2 position. The choice of an N-brosyl or N-Boc protecting group, along with specific rhodium catalysts like Rh₂(R-TPPTTL)₄, can achieve high diastereoselectivity. nih.govresearchgate.net
C-4 Functionalization: The C-4 position, being sterically more accessible, is another target for modification. N-α-oxoarylacetyl-piperidines, in combination with specific rhodium catalysts, can direct C-H functionalization to the C-4 position. nih.gov An alternative approach involves the allylic C-H functionalization of corresponding N-protected dihydropyridines. nih.gov
C-3 Functionalization (Indirect): 3-substituted analogues can be prepared indirectly through the cyclopropanation of an N-protected tetrahydropyridine, followed by a regio- and stereoselective reductive ring-opening of the resulting cyclopropane. nih.govresearchgate.net
These methods allow for the synthesis of a wide range of positional analogues from a common piperidine precursor, demonstrating the versatility of the ring system for structural modification.
Ring-opening and ring-expansion reactions represent significant transformations of the piperidine skeleton, leading to the formation of acyclic compounds or larger heterocyclic systems.
Ring-Opening Reactions: The piperidine ring is generally stable; however, under specific nucleophilic conditions, ring-opening can occur. researchgate.netresearchgate.net This process typically involves a nucleophilic attack at a ring carbon, leading to the cleavage of a carbon-nitrogen or carbon-carbon bond. For instance, the reaction of certain dihydropyrimidine (B8664642) systems with amines can initiate a nucleophilic addition, followed by ring-opening to yield substituted guanidines. researchgate.net While specific examples for this compound are not prevalent, analogous reactions on strained or activated heterocyclic systems, such as epoxides and aziridines, are common. mdpi.com These reactions often proceed with high regioselectivity, with the nucleophile attacking the less substituted carbon. mdpi.comgoogle.com
Ring-Expansion Reactions: Ring-expansion strategies can be employed to synthesize medium-sized rings and macrocycles from smaller cyclic precursors. A common method involves the iron(III) chloride-induced cleavage of trimethylsilyloxycyclopropanes, which can be fused to the piperidine ring, effectively achieving a one-carbon ring expansion to create, for example, a cycloheptenone system from a cyclohexanone (B45756) precursor. orgsyn.org Other novel strategies for synthesizing macrocyclic sulfonamides involve key ring-expansion steps initiated by processes like nitro reduction or amine conjugate addition. researchgate.net These methods have been shown to be effective for various ring sizes, and their viability can often be predicted using Density Functional Theory (DFT) calculations. researchgate.net
Derivatization and Analogue Synthesis Strategies
Derivatization of the this compound core is a key strategy for developing new chemical entities with potential therapeutic applications. nih.govresearchgate.net This involves modifying the core structure to create a series of related compounds, or analogues, which can be screened for desired biological activities.
Carboxamide derivatives are a prominent class of compounds in medicinal chemistry, known for a wide range of biological activities. ontosight.ai The synthesis of piperidine carboxamides can be achieved through standard amide coupling reactions. This typically involves reacting a piperidine derivative containing a carboxylic acid group with a desired amine, or conversely, reacting a piperidine amine with a carboxylic acid, in the presence of a coupling agent.
A general approach involves starting with a suitable piperidine-carboxylic acid precursor, such as N-Boc-piperidine-3-carboxylic acid. researchgate.net This precursor can be coupled with various substituted amines to generate a library of carboxamide derivatives. The N-methanesulfonyl group can be introduced before or after the amide bond formation.
Table 1: Representative Carboxamide Derivatives Synthesized from Piperidine Scaffolds
| Compound Name | Starting Piperidine Moiety | Coupling Partner | Potential Significance |
|---|---|---|---|
| N-(3-chloro-4-methylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide | 1-(methylsulfonyl)piperidine-4-carboxylic acid | 3-chloro-4-methylaniline | Studied for potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai |
| Novel Sulfonyl Piperidine Carboxamides | N-Boc-piperidine-3-carboxylic acid | Various substituted sulphonyl chlorides | Investigated for antimicrobial activity. researchgate.net |
| 1,2,3-Triazole-containing Carboxamides | Piperidine-4-carboxamide | Various 1,2,3-triazole derivatives | Designed as potential succinate (B1194679) dehydrogenase inhibitors for antifungal applications. nih.gov |
Hybrid molecules are created by combining two or more distinct pharmacophoric units into a single chemical entity. This strategy aims to develop compounds with improved activity, better selectivity, or a novel mechanism of action. The 1-methanesulfonylpiperidine moiety can be incorporated into hybrid systems with other heterocyclic structures or bioactive scaffolds. mdpi.com
For example, the piperidine ring can be linked to other systems like quinolines, a common scaffold in antimalarial drugs. The synthesis of such hybrids often involves multi-step reaction sequences, including aromatic substitution and Mannich reactions, to connect the different components. nih.gov Another approach involves creating hybrid materials where the piperidine-containing molecule is integrated into a larger system, such as a silk fibroin-based hydrogel, to enhance properties for biomedical applications like tissue engineering. mdpi.com
The this compound scaffold serves as a valuable building block for the synthesis of compound libraries for high-throughput screening (HTS) in drug discovery. curiaglobal.com Combinatorial chemistry and parallel synthesis are key techniques used to generate large numbers of structurally diverse compounds from a common core. nih.govmdpi.com
The design of these libraries focuses on creating novel compounds with drug-like properties. curiaglobal.com Key steps in generating such libraries include:
Scaffold Selection: Choosing a core structure like 1-methanesulfonylpiperidine that is synthetically tractable and relevant to the biological target.
Reaction Development: Utilizing robust and versatile chemical reactions, such as reductive amination, amide bond formation, and palladium-catalyzed cross-coupling, that can be performed in a parallel format. nih.govnih.gov
Building Block Diversity: Employing a wide variety of starting materials (e.g., aldehydes, amines, boronic acids) to introduce structural diversity at specific points on the scaffold. curiaglobal.com
This approach allows for the systematic exploration of the chemical space around the 1-methanesulfonylpiperidine core, increasing the probability of identifying "hit" compounds with promising biological activity that can be further developed into lead candidates. curiaglobal.comstanford.edu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1-methylsulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S/c1-11(9,10)8-4-2-3-6(7)5-8/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOVXJSSXLYQAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization of 3 Chloro 1 Methanesulfonylpiperidine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. For 3-Chloro-1-methanesulfonylpiperidine, ¹H-NMR, ¹³C-NMR, and various 2D-NMR experiments provide invaluable information regarding the connectivity of atoms, the stereochemistry, and the conformational dynamics of the piperidine (B6355638) ring.
The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the piperidine ring and the methyl group of the methanesulfonyl moiety. The chemical shifts of the piperidine protons are influenced by the presence of the electron-withdrawing methanesulfonyl group on the nitrogen atom and the chlorine atom at the C3 position.
The protons on the carbon atoms adjacent to the nitrogen (C2 and C6) are expected to be deshielded and appear at a lower field compared to unsubstituted piperidine. Similarly, the proton at the C3 position, bearing the chlorine atom, will experience a significant downfield shift. The protons of the methanesulfonyl group will appear as a sharp singlet, typically in the range of 2.8-3.0 ppm.
Expected ¹H-NMR Chemical Shift Ranges for this compound:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H2 (axial) | 3.6 - 3.8 | ddd | J(H2ax, H2eq) ≈ 12-14, J(H2ax, H3ax) ≈ 10-12, J(H2ax, H3eq) ≈ 3-5 |
| H2 (equatorial) | 2.9 - 3.1 | ddd | J(H2eq, H2ax) ≈ 12-14, J(H2eq, H3ax) ≈ 3-5, J(H2eq, H3eq) ≈ 2-4 |
| H3 | 4.0 - 4.5 | m | - |
| H4, H5 | 1.5 - 2.2 | m | - |
| H6 (axial) | 3.5 - 3.7 | dt | J(H6ax, H6eq) ≈ 12-14, J(H6ax, H5ax) ≈ 10-12 |
| H6 (equatorial) | 2.8 - 3.0 | dm | J(H6eq, H6ax) ≈ 12-14 |
| -SO₂CH₃ | 2.8 - 3.0 | s | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the conformational equilibrium of the piperidine ring.
In the ¹³C-NMR spectrum of this compound, the carbon atoms of the piperidine ring and the methyl group will give rise to distinct signals. The carbon atoms directly attached to the nitrogen (C2 and C6) and the chlorine (C3) will be the most deshielded. The carbon of the methyl group in the methanesulfonyl moiety will appear at a characteristic chemical shift. In unsubstituted piperidine, the α-carbon atoms typically appear in the range of 40-50 ppm, while the β-carbon atoms are found in the range of 20-30 ppm ycdehongchem.com. The presence of electron-withdrawing groups, such as the methanesulfonyl group, will cause a downfield shift for the adjacent carbon atoms ycdehongchem.com.
Expected ¹³C-NMR Chemical Shift Ranges for this compound:
| Carbon | Expected Chemical Shift (ppm) |
| C2 | 50 - 55 |
| C3 | 55 - 60 |
| C4 | 25 - 30 |
| C5 | 20 - 25 |
| C6 | 45 - 50 |
| -SO₂CH₃ | 35 - 40 |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₁₂ClNO₂S), the expected monoisotopic mass is approximately 197.0277 Da uni.lu. High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement.
The mass spectrum would also show characteristic isotopic patterns due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, and ³⁴S). The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for N-sulfonylpiperidines may involve the loss of the methanesulfonyl group or cleavage of the piperidine ring.
Predicted m/z values for common adducts of this compound: uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 198.03501 |
| [M+Na]⁺ | 220.01695 |
| [M-H]⁻ | 196.02045 |
| [M+NH₄]⁺ | 215.06155 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule. americanpharmaceuticalreview.com For this compound, the characteristic vibrational modes of the sulfonyl group and the C-Cl bond are of particular interest.
The sulfonyl group (-SO₂-) will exhibit strong, characteristic stretching vibrations in the IR spectrum. The asymmetric and symmetric stretching modes are expected to appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-Cl stretching vibration typically appears in the fingerprint region of the IR spectrum, generally between 800 and 600 cm⁻¹. Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the sulfonyl group and the carbon skeleton. spectroscopyonline.comkurouskilab.com
Expected Characteristic Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -SO₂- | Asymmetric Stretch | 1350 - 1300 |
| -SO₂- | Symmetric Stretch | 1160 - 1120 |
| C-H (alkane) | Stretch | 2950 - 2850 |
| C-Cl | Stretch | 800 - 600 |
X-ray Crystallography of Related Structures
While a specific crystal structure for this compound may not be publicly available, analysis of related N-sulfonylpiperidine derivatives through X-ray crystallography provides significant insights into the expected molecular geometry and conformation. nih.gov In such structures, the piperidine ring typically adopts a chair conformation. The bulky methanesulfonyl group on the nitrogen atom generally prefers an equatorial position to minimize steric hindrance.
Molecular Conformation and Packing
A comprehensive understanding of this compound would begin with determining its molecular conformation and crystal packing. The piperidine ring is known to adopt various conformations, most commonly a chair form, to minimize steric strain. The presence of a chlorine atom at the 3-position and a methanesulfonyl group at the 1-position would influence the preferred conformation and the orientation of these substituents (axial versus equatorial).
X-ray crystallography would be the definitive technique to elucidate the solid-state structure. This analysis would provide precise bond lengths, bond angles, and torsion angles, defining the exact geometry of the molecule. Furthermore, it would reveal how these molecules arrange themselves in a crystalline lattice, a concept known as crystal packing. Understanding the packing arrangement is crucial as it influences the physical properties of the compound, such as its melting point and solubility.
Polymorphism Studies
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of materials science and pharmaceutical development. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability.
To date, there are no published studies on the polymorphism of this compound. A thorough investigation would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and cooling rates) to identify any potential polymorphic forms. Each discovered polymorph would then require full structural characterization using techniques such as X-ray diffraction and solid-state NMR spectroscopy to understand the differences in their molecular packing and intermolecular interactions.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a powerful framework for investigating the fundamental properties of molecules. These calculations can predict molecular geometries, electronic structures, and spectroscopic properties with a high degree of accuracy. For 3-Chloro-1-methanesulfonylpiperidine, methods like Density Functional Theory (DFT) are particularly useful for obtaining a detailed understanding of its characteristics.
Absolute Configuration Determination
Conformational Analysis
The piperidine (B6355638) ring in this compound can adopt several conformations, with the chair conformation being the most stable. However, the presence of substituents—the chloro group at C3 and the methanesulfonyl group on the nitrogen—influences the preference for axial or equatorial positioning of the chloro substituent. A detailed conformational analysis using quantum chemical methods can quantify the energy differences between the possible conformers.
The two primary chair conformations are the axial-chair and the equatorial-chair. In the axial-chair conformation, the chloro group is oriented perpendicular to the plane of the ring, while in the equatorial-chair conformation, it is in the plane of the ring. Computational studies on similar substituted piperidines suggest that the equatorial conformation is generally more stable due to reduced steric hindrance. researchgate.netrsc.org However, the energetic preference can be influenced by solvent effects and intramolecular interactions.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles |
| Equatorial-Chair | 0.00 (Reference) | C2-C3-C4-C5: ~55° |
| Axial-Chair | Typically higher in energy | C2-C3-C4-C5: ~-55° |
| Twist-Boat | Significantly higher in energy | Varies |
| Note: The relative energy values are illustrative and would require specific quantum chemical calculations for precise determination. |
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can provide valuable descriptors of the electronic landscape of this compound. The distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are key indicators of reactivity.
The methanesulfonyl group is a strong electron-withdrawing group, which significantly influences the electron density on the piperidine ring. The nitrogen atom's lone pair is delocalized into the sulfonyl group, reducing its basicity. The chloro group also acts as an electron-withdrawing group through induction. The MEP map would likely show regions of negative potential around the oxygen atoms of the sulfonyl group and the chlorine atom, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms.
The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity. Calculations would likely reveal the spatial distribution of these orbitals, providing insights into the most probable sites for nucleophilic and electrophilic attack.
| Parameter | Predicted Value/Characteristic | Implication for Reactivity |
| HOMO Energy | Relatively low | Lower propensity to donate electrons |
| LUMO Energy | Relatively low | Higher propensity to accept electrons |
| HOMO-LUMO Gap | Moderate to large | Good kinetic stability |
| Molecular Electrostatic Potential | Negative potential on O and Cl atoms | Sites for electrophilic interaction |
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movement of atoms and molecules over time. mdpi.commdpi.comyoutube.com An MD simulation of this compound, typically in a solvent environment like water, would reveal its conformational dynamics and intermolecular interactions.
MD simulations can be used to explore the conformational landscape of the molecule, observing transitions between different chair and boat conformations of the piperidine ring. Furthermore, these simulations can provide insights into the solvation of the molecule, showing how water molecules arrange themselves around the solute and form hydrogen bonds. The stability of the different conformers in an aqueous environment can be assessed, which is crucial for understanding its behavior in biological systems.
Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. semanticscholar.orgresearchgate.net This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.
Prediction of Binding Modes to Biological Macromolecules
To predict the binding mode of this compound to a specific biological macromolecule, a docking study would be performed using the three-dimensional structure of the target, often obtained from the Protein Data Bank. The docking algorithm would then explore various possible binding poses of the ligand within the active site of the target, scoring each pose based on factors like intermolecular forces, shape complementarity, and desolvation penalties.
The results of a docking study would provide a detailed picture of the potential binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the chlorine atom). For instance, the oxygen atoms of the methanesulfonyl group could act as hydrogen bond acceptors, while the piperidine ring could engage in hydrophobic interactions. The chlorine atom could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. researchgate.net These predictions can guide the design of new analogs with improved binding affinity and selectivity.
| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues on a Protein Target |
| Hydrogen Bonding | Sulfonyl oxygens | Donating groups (e.g., -NH, -OH) |
| Hydrophobic Interactions | Piperidine ring | Aliphatic or aromatic side chains |
| Halogen Bonding | Chlorine atom | Electron-rich atoms (e.g., O, S) |
Structure-Activity Relationship (SAR) Derivation
Research Findings from Analogous Piperidine Scaffolds
Research into piperidine-containing molecules has revealed key structural features that govern their biological effects. One notable area of investigation involves 3,5-diamino-piperidine derivatives, which have been developed as mimics of aminoglycoside antibiotics that target bacterial ribosomal RNA (rRNA). nih.gov
In these studies, the cis-3,5-diamino-piperidine (DAP) scaffold serves as a core component. This configuration is crucial as it mimics the 1,3-diamine arrangement of 2-deoxystreptamine (2-DOS), a conserved structural element in aminoglycosides that is essential for RNA recognition. nih.gov To enhance binding affinity, the DAP scaffold was often linked to a triazine core, allowing for the attachment of additional functional groups, referred to as "headpiece" and "tailpiece" substituents. nih.gov
The SAR investigation for this series focused on modifications to these headpiece and tailpiece moieties. A key finding was that a symmetric arrangement, featuring two DAP moieties attached to the triazine core, resulted in potent inhibitors of bacterial translation and growth. nih.gov However, the studies also demonstrated that the piperidine ring could be altered while retaining activity. For instance, substituting the DAP headpiece with an acyclic analog or a dimethylated DAP still yielded active compounds, provided that the spatial orientation of the crucial amino groups was preserved to allow for similar hydrogen bonding interactions with the target rRNA. nih.gov
| Compound ID | Headpiece Structure (R¹ and R²) | Antibacterial Activity (MIC in µg/mL) |
|---|---|---|
| 11 | cis-3,5-diamino-piperidine (DAP) | 2 |
| 12 | cis-3,5-diamino-piperidine (DAP) | 4 |
| 13 | Acyclic diamine analog | 8 |
| 14 | Dimethylated DAP | 8 |
Data sourced from studies on aminoglycoside mimetics targeting bacterial translation. nih.gov
Insights from Structurally Related Pyrrolidine Derivatives
Further SAR insights can be drawn from studies on pyrrolidine derivatives, which are five-membered nitrogen heterocycles structurally related to the six-membered piperidine ring. Extensive SAR studies have been conducted on (R)-3-aminopyrrolidine derivatives as potent antagonists of the CCR2b receptor, which is involved in inflammatory responses. nih.govresearchgate.net
In a lead optimization effort, researchers performed systematic modifications around the pyrrolidine core to enhance potency in binding and functional assays. This work led to the identification of compounds with significantly improved activity, demonstrating the sensitivity of the receptor to subtle structural changes. The optimization process resulted in antagonists with nanomolar potency in CCR2b binding and sub-nanomolar potency in inhibiting MCP-1-induced chemotaxis. nih.gov These findings highlight the importance of the heterocyclic scaffold in orienting key functional groups for optimal interaction with the receptor binding pocket.
| Compound ID | Assay | Potency (IC₅₀) |
|---|---|---|
| 71 | CCR2b Binding | 3.2 nM |
| MCP-1-Induced Chemotaxis | 0.83 nM | |
| Ca²⁺ Flux | 7.5 nM |
Data from SAR studies on (R)-3-aminopyrrolidine derivatives. nih.gov
Role of the Chloro Substituent
The presence of a chloro group, as seen in this compound, is a common feature in medicinal chemistry. Halogen atoms, particularly chlorine, can significantly influence a molecule's physicochemical properties and its interaction with biological targets. The chloro group is electron-withdrawing and can alter the electronic distribution of the piperidine ring. Furthermore, its size and lipophilicity can impact how the molecule fits into a receptor's binding site.
Role As a Key Synthetic Intermediate in Organic Synthesis
Precursor for Pharmacologically Relevant Compounds
The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its presence is often associated with favorable pharmacokinetic properties, including improved solubility and bioavailability. 3-Chloro-1-methanesulfonylpiperidine serves as an excellent starting point for creating derivatives with potential pharmacological relevance.
The primary synthetic strategy involves the nucleophilic displacement of the chloride at the C-3 position. This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, to generate a library of 3-substituted piperidine derivatives. These modifications are central to structure-activity relationship (SAR) studies in drug discovery, where small changes to a core structure can lead to significant differences in biological activity. For instance, reaction with a primary or secondary amine could yield compounds that are analogs of known channel blockers or receptor ligands. While specific examples of marketed drugs derived directly from this intermediate are not prominent in the literature, its potential is clear from the general importance of this reaction class.
Table 1: Potential Nucleophilic Substitution Reactions for Pharmacological Scaffolds
| Nucleophile (Nu-H) | Resulting Functional Group at C-3 | Potential Pharmacological Relevance |
|---|---|---|
| Primary/Secondary Amine (R₂NH) | -NR₂ (Amino) | GPCR ligands, ion channel modulators, enzyme inhibitors |
| Thiol (RSH) | -SR (Thioether) | Enzyme inhibitors (e.g., protease, kinase), anti-inflammatory agents |
| Alcohol/Phenol (ROH) | -OR (Ether/Arylether) | Antidepressants, antihypertensives, receptor antagonists |
| Azide (N₃⁻) | -N₃ (Azido) | Precursor for amines or triazoles (via click chemistry) |
Building Block for Advanced Organic Scaffolds
Beyond simple substitution, this compound is a valuable building block for constructing more intricate and rigid molecular scaffolds. Advanced organic scaffolds are foundational structures upon which combinatorial libraries are built for high-throughput screening. The reactivity of the C-Cl bond allows this piperidine derivative to be incorporated into larger molecular frameworks through carbon-carbon or carbon-heteroatom bond-forming reactions.
For example, it could be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions, by first converting the chloro-group into a more reactive species or by using specialized catalytic systems. This would enable the attachment of aryl, heteroaryl, or vinyl groups, significantly increasing molecular complexity. The resulting complex scaffolds can be used to explore new chemical space in the search for novel bioactive molecules. The piperidine ring provides a three-dimensional geometry that is often desirable for specific and high-affinity binding to biological targets.
Intermediate in Polymer Synthesis
The application of heterocyclic compounds in polymer science is a growing field, aimed at creating materials with unique properties. Although specific studies detailing the use of this compound in polymerization are not widely documented, its structure lends itself to several theoretical applications.
One potential route is through polycondensation reactions. The compound could act as a monomer where the chloro group is displaced by a nucleophile from another monomer unit (e.g., a diamine or a diol) to form the polymer backbone. This would result in a polymer containing piperidine rings, which could impart specific properties such as thermal stability, altered solubility, or the ability to chelate metal ions.
Alternatively, the chloro-substituent could be replaced with a polymerizable group, such as a vinyl, acrylate, or methacrylate (B99206) moiety. This would transform this compound into a functional monomer for chain-growth polymerization, such as free-radical polymerization. A similar strategy has been employed for related compounds like 1-chloro-3-piperidino-2-propylmethacrylate. researchcommons.org The resulting polymer would feature pendant methanesulfonylpiperidine groups, which could be used for post-polymerization modification or to confer specific functionalities to the final material.
Exploration of Biological Activities and Mechanistic Insights in Vitro Studies
Enzyme Inhibition Studies
There is currently no publicly available scientific literature detailing enzyme inhibition studies specifically for 3-Chloro-1-methanesulfonylpiperidine.
No in vitro assay results or IC50 values for this compound against any specific enzyme targets have been reported in the searched scientific databases.
Due to the absence of enzyme inhibition data, the mechanism of action for this compound at a molecular level remains uninvestigated and unknown.
Cellular Assays
Comprehensive searches of scientific literature and bioactivity databases did not yield any studies on the effects of this compound in cellular assays.
There are no published data regarding the antiproliferative effects of this compound on any cancer or other cell lines. Consequently, no data tables of its activity are available.
The potential for this compound to induce apoptosis or modulate the cell cycle has not been investigated in any published studies. Therefore, no information is available on its effects on these cellular processes.
No studies have been published that report on the screening of this compound for antimicrobial or antifungal activity. As a result, there is no data to present on its efficacy against any bacterial or fungal strains.
Investigation of Structure-Activity Relationships (SAR)
No data is available in the scientific literature regarding the structure-activity relationships of this compound.
Impact of Substituent Variations on Biological Response
There are no published studies examining the impact of varying substituents on the biological response of this compound.
Design Principles for Enhanced Activity
Due to the absence of biological activity data and SAR studies for this compound, there are no established design principles for enhancing its activity.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Improved Sustainability
The synthesis of substituted piperidines is a cornerstone of medicinal and materials chemistry. Future research on 3-Chloro-1-methanesulfonylpiperidine would likely focus on developing synthetic pathways that are not only efficient but also environmentally benign, aligning with the principles of green chemistry.
Current synthetic strategies for related 3-chloropiperidines often involve multi-step processes. An electro-organic protocol has been developed for the synthesis of 3-chloropiperidines, which offers a significant improvement in atom economy by avoiding stoichiometric amounts of conventional oxidants. uni-giessen.de Another approach involves the in situ chlorination and cyclization of amine precursors. nih.gov For N-sulfonylpiperidines, one-pot methods for synthesizing derivatives have been reported. researchgate.net
Future efforts could focus on:
Catalytic Asymmetric Synthesis: Developing catalytic methods to produce enantiomerically pure forms of this compound. Chiral piperidines are of high value in drug discovery, and asymmetric catalysis would be a key step in this direction.
Flow Chemistry: Utilizing microreactor technology to enable safer, more efficient, and scalable synthesis. Continuous flow processes can offer better control over reaction parameters, especially for potentially hazardous reactions.
Biocatalysis: Employing enzymes to catalyze specific steps in the synthetic sequence, which can lead to high selectivity and milder reaction conditions.
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Catalytic Asymmetric Synthesis | Access to single enantiomers, high value for pharmaceutical applications. | Catalyst development, optimization of reaction conditions. |
| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup costs, potential for clogging with solid byproducts. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability, substrate scope limitations. |
Application in Materials Science and Polymer Chemistry
The incorporation of halogenated and sulfonyl-containing moieties into polymers and materials can impart unique properties. While no specific applications for this compound in this area have been documented, its structure suggests potential uses that could be explored.
The piperidine (B6355638) ring can serve as a versatile scaffold in polymer chemistry. For instance, block copolymers containing functionalized piperidine units could be synthesized. The chlorine atom could act as a site for post-polymerization modification, allowing for the introduction of various functional groups. The methanesulfonyl group, being polar, could influence the solubility and thermal properties of resulting polymers.
Potential research avenues include:
Functional Monomer Development: Investigating the use of this compound or its derivatives as monomers for polymerization, potentially leading to novel polymers with tailored properties.
Surface Modification: Grafting polymers derived from this compound onto surfaces to alter their hydrophilicity, adhesion, or biocompatibility.
Membrane Technology: Exploring the use of polymers incorporating this unit in the fabrication of membranes for separation processes, where the specific functional groups could influence transport properties.
Advanced Computational Approaches for Drug Discovery and Design
In the absence of extensive experimental data, in silico methods provide a powerful tool to predict the potential biological activities and physicochemical properties of this compound. Computational studies on related halogenated compounds have provided insights into intermolecular interactions. mdpi.com
Future computational research could involve:
Molecular Docking and Virtual Screening: Docking this compound against a wide range of biological targets to identify potential protein-ligand interactions and prioritize targets for experimental validation.
Molecular Dynamics (MD) Simulations: Simulating the behavior of the compound in biological environments to understand its conformational preferences and interactions with solvent and biomolecules.
Quantum Mechanical (QM) Calculations: Performing high-level QM calculations to accurately predict electronic properties, reactivity, and spectroscopic signatures, which can aid in its characterization and the design of new derivatives.
A table summarizing computational approaches is provided below:
| Computational Method | Information Gained | Potential Impact |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Prioritization of targets for in vitro screening. |
| Molecular Dynamics | Understanding of conformational dynamics and intermolecular interactions. | Insight into the mechanism of action at a molecular level. |
| Quantum Mechanics | Accurate prediction of electronic properties and reactivity. | Rational design of derivatives with improved properties. |
Exploration of Undiscovered Biological Targets (In Vitro)
Given these precedents, future in vitro research on this compound could explore a wide range of biological targets. A systematic screening approach would be beneficial:
High-Throughput Screening (HTS): Screening the compound against large panels of enzymes, receptors, and ion channels to identify initial "hits."
Phenotypic Screening: Assessing the effect of the compound on cellular models of various diseases (e.g., cancer cell lines, microbial cultures) to identify potential therapeutic areas.
Target Deconvolution: For any observed biological activity, employing techniques such as affinity chromatography or proteomics to identify the specific molecular target(s) of the compound.
The following table outlines potential biological activities and the corresponding screening models for initial investigation:
| Potential Biological Activity | Rationale based on Related Compounds | Suggested In Vitro Screening Model |
| Anticancer | 3-chloropiperidines as DNA alkylating agents. uni-giessen.deresearchgate.netuni-giessen.deunipd.it | Panel of human cancer cell lines (e.g., NCI-60). |
| Antimicrobial | N-sulfonylpiperidines with antimicrobial properties. researchgate.net | Growth inhibition assays against a panel of pathogenic bacteria and fungi. |
| Anthelmintic | Bis-3-chloropiperidines with activity against nematodes and flatworms. nih.gov | Motility and viability assays using model organisms like Caenorhabditis elegans. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Chloro-1-methanesulfonylpiperidine, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution of a piperidine derivative with methanesulfonyl chloride in anhydrous dichloromethane or THF under nitrogen atmosphere. Use triethylamine as a base to scavenge HCl. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor reaction progress by TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
- Key Considerations : Ensure rigorous exclusion of moisture to prevent hydrolysis of the sulfonyl chloride intermediate. Characterize intermediates (e.g., piperidine precursors) via H NMR and FT-IR to confirm functional group integrity before proceeding .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR in CDCl₃ or DMSO-d₆ to identify piperidine ring protons (δ 1.5–3.5 ppm) and sulfonyl group (δ ~3.8 ppm for CH₃SO₂). H-C HSQC/HMBC resolves coupling ambiguities.
- Mass Spectrometry : High-resolution ESI-MS or EI-MS for molecular ion confirmation (expected [M+H]⁺ ~224.06 Da).
- FT-IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl group .
Q. How should this compound be stored to prevent degradation?
- Methodology : Store under inert gas (argon) at –20°C in amber vials to avoid light-induced decomposition. For short-term use, desiccate at 4°C. Confirm stability via periodic HPLC-UV analysis (C18 column, acetonitrile/water mobile phase) to detect hydrolysis products .
Advanced Research Questions
Q. How can contradictory H NMR splitting patterns in this compound derivatives be resolved?
- Methodology : Contradictions often arise from conformational flexibility of the piperidine ring or diastereotopic protons. Use variable-temperature NMR (VT-NMR) to coalesce signals and determine energy barriers. Alternatively, employ 2D NOESY to identify spatial proximities between axial/equatorial protons .
Q. What reaction mechanisms govern the nucleophilic displacement of the chloro group in this compound?
- Methodology : The chloro group undergoes S2 substitution with strong nucleophiles (e.g., azide, alkoxides) in polar aprotic solvents (DMF, DMSO). Monitor stereochemistry via chiral HPLC if asymmetric centers are present. Computational studies (DFT) can model transition states and predict regioselectivity .
Q. What degradation pathways dominate under accelerated stability testing (e.g., heat, humidity)?
- Methodology : Conduct stress testing at 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS/MS. Hydrolysis of the sulfonamide bond is common under acidic conditions, while thermal degradation may yield piperidine ring-opening products. Use QbD principles to design stable formulations .
Q. How can trace impurities from synthetic intermediates be quantified in this compound batches?
- Methodology : Develop a UPLC method with a BEH C18 column (1.7 µm) and MS-compatible mobile phase (0.1% formic acid in water/acetonitrile). Validate sensitivity (LOQ <0.1%) using spiked impurity standards. Cross-reference with spectral libraries to identify residual solvents or by-products .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results in sulfonamide reactivity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
